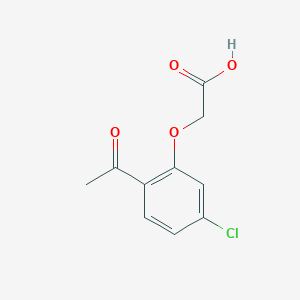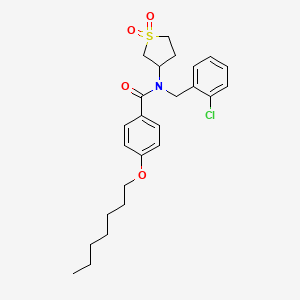![molecular formula C18H16F2N4O4S2 B12128544 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimetilpirimidin-2-il)sulfamoil]fenil}-3,4-difluorobenzenosulfonamida es un compuesto orgánico complejo que pertenece a la clase de sulfonamidas. Las sulfonamidas son conocidas por su amplia gama de aplicaciones, particularmente en química medicinal como agentes antibacterianos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{4-[(4,6-dimetilpirimidin-2-il)sulfamoil]fenil}-3,4-difluorobenzenosulfonamida generalmente implica un proceso de múltiples pasos. Un método común incluye la reacción de sustitución nucleofílica, donde un precursor adecuado se somete a sustitución con un grupo sulfonamida. Las condiciones de reacción a menudo implican el uso de solventes como la dimetilformamida (DMF) y catalizadores como el carbonato de potasio (K2CO3) para facilitar la reacción .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del producto final. Los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{4-[(4,6-dimetilpirimidin-2-il)sulfamoil]fenil}-3,4-difluorobenzenosulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Común en la síntesis orgánica, las reacciones de sustitución pueden reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2) en condiciones ácidas o básicas.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como haluros (por ejemplo, bromo o cloro) en presencia de una base como el hidróxido de sodio (NaOH).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-{4-[(4,6-dimetilpirimidin-2-il)sulfamoil]fenil}-3,4-difluorobenzenosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Se investiga por sus propiedades antibacterianas y su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(4,6-dimetilpirimidin-2-il)sulfamoil]fenil}-3,4-difluorobenzenosulfonamida implica su interacción con dianas moleculares específicas. El grupo sulfonamida puede imitar la estructura del ácido para-aminobenzoico (PABA), un sustrato para las enzimas bacterianas. Al inhibir estas enzimas, el compuesto puede interrumpir el crecimiento y la replicación bacteriana. La parte difluorobenceno puede aumentar la afinidad de unión y la especificidad del compuesto por sus dianas .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4,6-dimetilpirimidin-2-il)-2-(5-fenil-2H-tetrazol-2-il)acetohidrazida
- 4-(4,6-dicloro-1,3,5-triazin-2-ilamino)-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida
Singularidad
La presencia de ambos grupos pirimidina y difluorobenceno aumenta su versatilidad en varias reacciones químicas e interacciones biológicas .
Propiedades
Fórmula molecular |
C18H16F2N4O4S2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H16F2N4O4S2/c1-11-9-12(2)22-18(21-11)24-29(25,26)14-5-3-13(4-6-14)23-30(27,28)15-7-8-16(19)17(20)10-15/h3-10,23H,1-2H3,(H,21,22,24) |
Clave InChI |
CTBOYOVVKAGTRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)

![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)

![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)

![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)
